molecular formula C18H23ClN2O3S2 B2692272 Ethyl 6-isopropyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1189696-12-5

Ethyl 6-isopropyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No. B2692272
CAS RN: 1189696-12-5
M. Wt: 414.96
InChI Key: XNXHIQUJKJRTSG-UHFFFAOYSA-N
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Description

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered ring with one sulfur atom . The exact molecular structure of “Ethyl 6-isopropyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride” would require more specific information or computational chemistry analysis.


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions, depending on their specific structures and the conditions under which the reactions are carried out . Without more specific information about the compound , it’s difficult to provide a detailed analysis of its potential chemical reactions.

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 6-isopropyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is involved in the synthesis of highly functionalized tetrahydropyridines through an expedient phosphine-catalyzed [4 + 2] annulation, showcasing complete regioselectivity and excellent yields, expanding the scope of organic synthesis in pharmaceutical research (Zhu, Lan, & Kwon, 2003). This compound also serves as a precursor in the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, contributing to the creation of fused systems relevant for medicinal chemistry applications (Bakhite, Al‐Sehemi, & Yamada, 2005).

Catalytic and Reaction Studies

The compound has been used to explore the synthesis of selenium-containing heterocycles, indicating its versatility in forming diverse heterocyclic compounds which are crucial in developing drugs with potential biological activities (Atanassov, Linden, & Heimgartner, 2003). Furthermore, its involvement in the synthesis of 4,5,6,7-tetrahydrothieno[3,2,c] pyridine hydrochloride through a polymerization reaction exemplifies its role in producing intermediates for further pharmaceutical applications (Bing-zh, 2013).

Applications in Material Science

Research on the functionalization of 3,4-ethylenedioxythiophene with tetrathiafulvalene highlights the compound's potential in material science, especially in the development of conductive materials and sensors, indicating its broader applicability beyond pharmaceuticals (Zhang et al., 2014).

Anticancer Activity Studies

The compound's derivatives have been explored for their anticancer activities, showcasing its potential as a building block for synthesizing new heterocycles with significant biological activities. This research underpins the compound's importance in discovering novel anticancer agents (Abdel-Motaal, Alanzy, & Asem, 2020).

Mechanism of Action

The mechanism of action of a specific thiophene derivative would depend on its structure and the biological system in which it is acting. For example, some thiophene derivatives exhibit pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene derivatives continue to be a topic of interest in various fields, including medicinal chemistry, materials science, and industrial chemistry . Future research will likely continue to explore the synthesis of new thiophene derivatives, their properties, and their potential applications.

properties

IUPAC Name

ethyl 6-propan-2-yl-2-(thiophene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2.ClH/c1-4-23-18(22)15-12-7-8-20(11(2)3)10-14(12)25-17(15)19-16(21)13-6-5-9-24-13;/h5-6,9,11H,4,7-8,10H2,1-3H3,(H,19,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXHIQUJKJRTSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-isopropyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

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